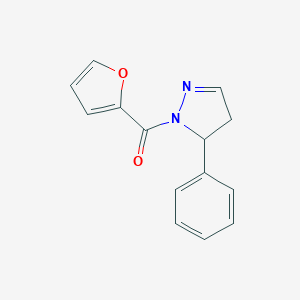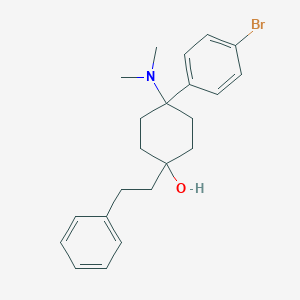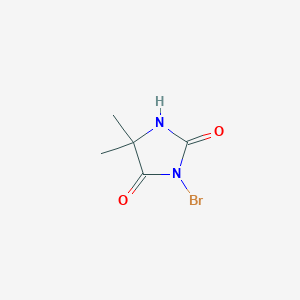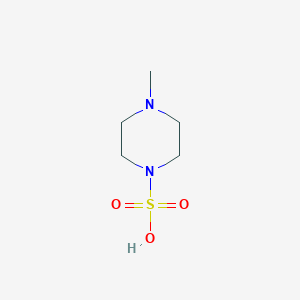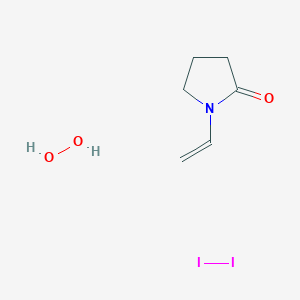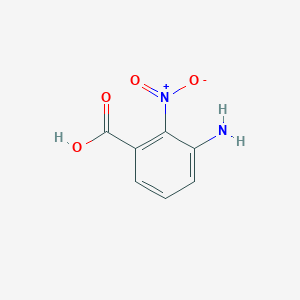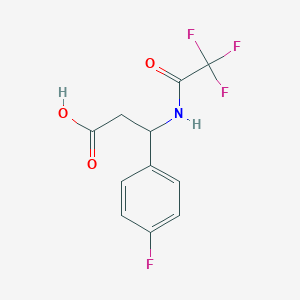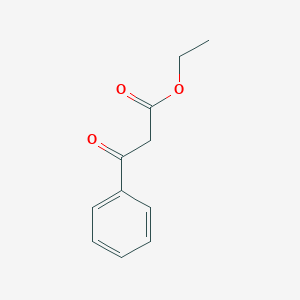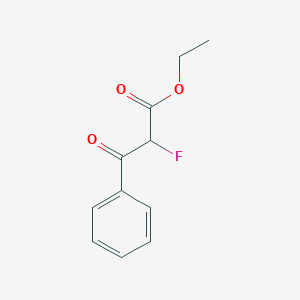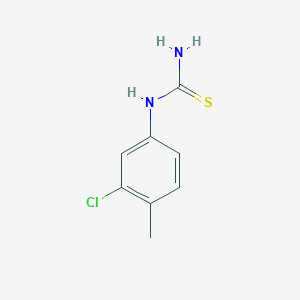
1-Ethanethioylpyrrolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethanethioylpyrrolidine-2-thione, also known as thiohydantoin, is a sulfur-containing heterocyclic compound that has been widely used in various scientific research applications. Thiohydantoin is a derivative of the amino acid cysteine and has been found to possess various biological activities such as antioxidant, anti-inflammatory, and anticancer properties.
Mechanism Of Action
The mechanism of action of 1-Ethanethioylpyrrolidine-2-thionen is not fully understood. However, studies have suggested that 1-Ethanethioylpyrrolidine-2-thionen may exert its biological activities by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS). Thiohydantoin has also been found to modulate various signaling pathways involved in inflammation and cancer.
Biochemical And Physiological Effects
Thiohydantoin has been found to possess various biochemical and physiological effects. Thiohydantoin has been reported to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). Thiohydantoin has also been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Thiohydantoin has also been found to induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
Thiohydantoin has several advantages for lab experiments. Thiohydantoin is relatively easy to synthesize and has been found to possess various biological activities. Thiohydantoin is also stable under various experimental conditions. However, 1-Ethanethioylpyrrolidine-2-thionen has some limitations for lab experiments. Thiohydantoin has low solubility in water, which can limit its use in aqueous solutions. Thiohydantoin also has poor bioavailability, which can limit its use in in vivo studies.
Future Directions
Thiohydantoin has several potential future directions for research. Thiohydantoin has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Thiohydantoin has also been studied for its potential use in the treatment of cancer. Future research could focus on the development of 1-Ethanethioylpyrrolidine-2-thionen derivatives with improved solubility and bioavailability. Future research could also focus on the elucidation of the mechanism of action of 1-Ethanethioylpyrrolidine-2-thionen and the identification of its molecular targets.
Conclusion:
In conclusion, 1-Ethanethioylpyrrolidine-2-thionen is a sulfur-containing heterocyclic compound that has been widely used in various scientific research applications. Thiohydantoin possesses various biological activities such as antioxidant, anti-inflammatory, and anticancer properties. Thiohydantoin has several advantages for lab experiments but also has some limitations. Thiohydantoin has several potential future directions for research, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
Thiohydantoin can be synthesized by the reaction of cysteine with formaldehyde and hydrogen sulfide. The reaction produces 1-ethanethioylpyrrolidine-2-thione as a white crystalline solid with a melting point of 121-123°C. The synthesis method is relatively simple and has been widely used in various research studies.
Scientific Research Applications
Thiohydantoin has been extensively studied for its biological activities and has been found to possess various pharmacological properties. Thiohydantoin has been reported to exhibit antioxidant, anti-inflammatory, and anticancer activities. Thiohydantoin has also been found to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
121103-26-2 |
|---|---|
Product Name |
1-Ethanethioylpyrrolidine-2-thione |
Molecular Formula |
C6H9NS2 |
Molecular Weight |
159.3 g/mol |
IUPAC Name |
1-ethanethioylpyrrolidine-2-thione |
InChI |
InChI=1S/C6H9NS2/c1-5(8)7-4-2-3-6(7)9/h2-4H2,1H3 |
InChI Key |
WUICRQBOMBVYPX-UHFFFAOYSA-N |
SMILES |
CC(=S)N1CCCC1=S |
Canonical SMILES |
CC(=S)N1CCCC1=S |
synonyms |
2-Pyrrolidinethione, 1-(1-thioxoethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



